molecular formula C9H13NO3S B14630595 N-(3-methoxyphenyl)ethanesulfonamide CAS No. 57616-21-4

N-(3-methoxyphenyl)ethanesulfonamide

Cat. No.: B14630595
CAS No.: 57616-21-4
M. Wt: 215.27 g/mol
InChI Key: QZQZEYSTBYIKIX-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)ethanesulfonamide is a chemical compound with the molecular formula C9H13NO3S, proposed for research and development applications. This sulfonamide derivative features a methoxyphenyl group and may serve as a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. Sulfonamide-based scaffolds are of significant interest in drug discovery, particularly in the development of inhibitors for epigenetic targets. For instance, research indicates that structurally related N-ethylbenzo[d]isoxazol-5-yl sulfonamide derivatives have been designed and synthesized as potent BRD4 inhibitors, showing remarkable anti-proliferative activity against cancer cell lines such as MV4-11 (acute myeloid leukemia) with IC50 values in the sub-micromolar range . These inhibitors function by disrupting protein-protein interactions between bromodomains and acetylated lysine residues on histones, thereby suppressing the expression of key oncogenes like c-Myc and CDK6, inducing cell cycle arrest, and promoting apoptosis . This product is provided for research purposes as a potential building block for the exploration of such bioactive molecules. It is intended for use in laboratory settings only by qualified researchers. Intended Use and Disclaimer: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational purposes only and is not a substitute for professional chemical safety or handling advice. Researchers should conduct their own safety and suitability assessments for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-14(11,12)10-8-5-4-6-9(7-8)13-2/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQZEYSTBYIKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361086
Record name N-(3-methoxyphenyl)ethanesulfonamide
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Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57616-21-4
Record name N-(3-Methoxyphenyl)ethanesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=57616-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-methoxyphenyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Chemistry of N 3 Methoxyphenyl Ethanesulfonamide

Strategies for the Construction of the N-(3-methoxyphenyl)ethanesulfonamide Core

The formation of the sulfonamide bond is central to the synthesis of this compound. Various methodologies have been developed to achieve this, ranging from direct single-step reactions to more complex multi-step sequences, each offering distinct advantages in terms of efficiency, substrate scope, and scalability.

Direct Sulfonylation Approaches (e.g., Anilines with Ethanesulfonyl Chloride)

The most direct and widely employed method for the synthesis of N-arylsulfonamides is the reaction of a primary or secondary aniline (B41778) with a sulfonyl chloride. In the case of this compound, this involves the condensation of 3-methoxyaniline with ethanesulfonyl chloride. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly used bases include pyridine (B92270), which can also serve as the solvent, or aqueous bases like sodium carbonate. The reaction is generally robust and provides good yields of the desired product. The methoxy (B1213986) group on the aniline ring is an electron-donating group, which enhances the nucleophilicity of the amino group, facilitating the reaction.

Table 1: Representative Conditions for Direct Sulfonylation of Anilines

Aniline Sulfonyl Chloride Base/Solvent Conditions Product Ref.
p-Anisidine 4-Nitrobenzenesulfonyl chloride Na2CO3 / Water Stirring, Room Temp, 4 days N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide mdpi.com

Reductive Transformations in the Synthesis of Aminophenyl Sulfonamides

For the synthesis of this compound, a plausible route would begin with 3-nitroanisole. This could be coupled with sodium ethanesulfinate (B1267084) in the presence of a catalyst, such as iron(II) chloride, and a reductant like sodium bisulfite, to form the N-S bond and reduce the nitro group in a one-pot process. organic-chemistry.org This method circumvents the need for potentially genotoxic aromatic amines as starting materials. organic-chemistry.org

Another reductive pathway is the initial formation of N-(3-nitrophenyl)ethanesulfonamide from 3-nitroaniline (B104315) and ethanesulfonyl chloride, followed by the selective reduction of the nitro group. Common reagents for nitro group reduction that are compatible with the sulfonamide functionality include catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl).

Multi-step Synthetic Routes for this compound Analogues

The synthesis of more complex analogues of this compound often necessitates multi-step reaction sequences. These routes allow for the introduction of diverse functionalities and precise control over the final molecular architecture. For example, the synthesis of (E)-N-aryl-2-arylethenesulfonamide analogues involves a multi-step process that includes the initial formation of an arylsulfamoylacetic acid ethyl ester, followed by hydrolysis to the corresponding carboxylic acid, and subsequent condensation reactions to build the final molecule. nih.gov

Another example of a multi-step synthesis in a related class of compounds is the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a chiral aminosulfone. This synthesis involves several key steps, including the formation of an imine, a stereoselective addition reaction, and subsequent deprotection steps to yield the final product. google.com Such multi-step approaches, while longer, provide the flexibility needed to create a wide array of structurally diverse analogues for various applications. rsc.orgnih.gov

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is assembled, it can be further modified to generate a library of derivatives. These modifications can be targeted at the aromatic ring or the sulfonamide nitrogen, allowing for the fine-tuning of the molecule's properties.

Aromatic Ring Modification (e.g., Nitration, Amination, Halogenation)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the methoxy group (-OCH3) and the ethanesulfonamido group (-NHSO2Et).

The methoxy group is a strongly activating, ortho-, para-directing group. The sulfonamido group is a deactivating, ortho-, para-directing group. The combined influence of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the methoxy group and ortho to the sulfonamido group.

Nitration : The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using various nitrating agents. A chemoselective method using tert-butyl nitrite (B80452) has been reported for the mononitration of aromatic sulfonamides. rsc.orgnih.gov Other nitrating systems, such as sodium nitrite with an oxidizing agent, can also be employed. rsc.org The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation : Halogens such as bromine and chlorine can be introduced onto the aromatic ring using standard electrophilic halogenation conditions. Regioselective ortho-halogenation of N-aryl amides has been achieved through methods like oxidative halodeboronation, offering precise control over the position of the halogen atom. nih.gov

Table 2: Examples of Aromatic Ring Modification on N-Aryl Sulfonamides

Substrate Reagent Reaction Product Ref.
N-Phenyl-4-methylbenzenesulfonamide tert-Butyl nitrite Nitration N-(3-Nitrophenyl)-4-methylbenzenesulfonamide rsc.org

Substituent Variation at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom itself can be a point of derivatization, typically through alkylation or arylation reactions. These modifications transform the secondary sulfonamide into a tertiary sulfonamide, which can significantly alter its chemical and physical properties.

N-Alkylation : The hydrogen atom on the sulfonamide nitrogen can be replaced with an alkyl group. This reaction is typically carried out using an alkyl halide in the presence of a base. More advanced and cleaner methods employ alcohols as alkylating agents in the presence of an iridium catalyst. bath.ac.uk Microwave-assisted N-alkylation methods have also been developed for efficiency. thieme-connect.de

N-Arylation : The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through various cross-coupling methodologies. semanticscholar.orgnih.govnih.govresearchgate.net Copper-catalyzed N-arylation reactions using aryl halides or aryl boronic acids are common. researchgate.net Transition-metal-free methods have also been developed, for instance, using o-silylaryl triflates in the presence of cesium fluoride, which proceed under mild conditions and tolerate a variety of functional groups. organic-chemistry.orgnih.govnih.gov

Table 3: Methods for N-Arylation of Sulfonamides

Sulfonamide Arylating Agent Catalyst/Conditions Product Type Ref.
Alkanesulfonamide o-Silylaryl triflate CsF, THF, rt N-Arylalkanesulfonamide nih.gov
p-Toluenesulfonamide Aryl Iodide CuI / 1,10-phenanthroline N-Aryl-p-toluenesulfonamide researchgate.net

Introduction of Unsaturated Ethenesulfonamide (B1200577) Moieties

The introduction of unsaturated moieties, such as the ethenesulfonamide (vinylsulfonamide) group, transforms simple sulfonamides into versatile building blocks for more complex molecular architectures. These unsaturated systems serve as key reactants, particularly as dipolarophiles in 1,3-dipolar cycloaddition reactions, enabling the stereoselective synthesis of five-membered heterocyclic sulfonamides. wikipedia.org

A significant application of this strategy is the reaction between N-substituted ethenesulfonamides and 1,3-dipoles like nitrones. This cycloaddition is a highly efficient method for constructing isoxazolidine (B1194047) rings, which are N,O-heterocycles. mdpi.com The reaction proceeds by combining the ethenesulfonamide (the dipolarophile) with a nitrone (the 1,3-dipole), leading to a five-membered ring structure where the sulfonamide group is appended to the heterocyclic core. ijrpc.com This approach is valuable as it can generate multiple new contiguous stereocenters in a single step. mdpi.com The general mechanism for this type of cycloaddition involves a concerted [3+2] process where the terminal carbons of the ethene group and the oxygen and carbon of the nitrone form new sigma bonds. youtube.com

The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a diverse library of functionalized heterocyclic sulfonamides by varying both the sulfonamide substituent and the structure of the 1,3-dipole. ijrpc.com Other 1,3-dipoles, such as nitrile oxides and azomethine ylides, can also be employed to create different five-membered heterocycles like isoxazoles and pyrrolidines, respectively. mdpi.comyoutube.com

Catalytic and Stereoselective Approaches in Sulfonamide Synthesis

Modern organic synthesis has moved beyond classical methods, increasingly relying on catalytic and stereoselective approaches to construct sulfonamide frameworks with high efficiency, selectivity, and functional group tolerance. These methods are crucial for accessing chiral sulfonamides and complex N-aryl derivatives, which are prevalent in medicinal chemistry.

Transition-metal catalysis is at the forefront of these advancements. Palladium-catalyzed cross-coupling reactions, for instance, provide a powerful tool for forming C-N bonds. A notable method enables the N-arylation of weakly nucleophilic sulfonamides using a palladium catalyst with a specialized phosphine (B1218219) ligand (AdBippyPhos), effectively coupling a wide range of aryl halides with N-aryl sulfonamides. acs.org Another palladium-catalyzed process involves the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chloride intermediates that can be readily converted to the desired sulfonamides under mild conditions. nih.gov

Nickel catalysis has also emerged as a highly efficient alternative for C-N bond formation. Photosensitized nickel catalysis, in particular, allows for the coupling of various sulfonamides with aryl and heteroaryl halides. nih.govprinceton.edu This dual catalytic process is proposed to proceed via an energy-transfer mechanism involving a triplet excited Ni(II) complex, enabling the reaction under mild conditions. nih.gov Copper-catalyzed N-arylation reactions, often ligand-free, represent another cost-effective and efficient protocol for synthesizing N-arylsulfonamides from aryl iodides. researchgate.net

The demand for enantiomerically pure sulfonamides has driven the development of stereoselective catalytic methods. Cobalt-catalyzed reactions have been successfully applied to the enantioselective construction of cyclic sulfonamides. Using D2-symmetric chiral amidoporphyrin ligands, cobalt(II) complexes can activate sulfonyl azides to perform radical 1,5-C-H amination, producing chiral 5-membered cyclic sulfonamides with high yields and excellent enantioselectivity. nih.govnih.govacs.org This metalloradical catalysis approach demonstrates remarkable chemoselectivity, tolerating various functional groups. nih.gov

Furthermore, atroposelective synthesis has been developed to access axially chiral sulfonamides, a class of compounds with restricted rotation around an N-C bond. Palladium-catalyzed N-allylation of secondary sulfonamides bearing sterically demanding 2,6-disubstituted phenyl groups has been shown to produce rotationally stable N-C axially chiral products with good enantioselectivity using chiral ligands like the (S,S)-Trost ligand. nih.gov Another approach involves the atroposelective hydroamination of allenes, which efficiently constructs a range of axially chiral sulfonamides. acs.org

Catalytic SystemReaction TypeSubstratesKey Features
Palladium / AdBippyPhos N-ArylationN-Arylsulfonamides + Aryl HalidesEffective for weakly nucleophilic sulfonamides; broad substrate scope. acs.org
Palladium(0) ChlorosulfonylationArylboronic Acids + Sulfuryl ChlorideForms sulfonyl chloride intermediate; mild conditions. nih.gov
Nickel / Photocatalyst SulfonamidationSulfonamides + Aryl/Heteroaryl HalidesEnergy-transfer mechanism; provides access to diverse N-aryl sulfonamides. nih.govprinceton.edu
Copper(I) Iodide N-ArylationSulfonamides + Aryl IodidesLigand-free conditions; efficient and convenient protocol. researchgate.net
Cobalt(II) / Chiral Porphyrin Intramolecular C-H AminationSulfonyl AzidesForms chiral 5-membered cyclic sulfonamides; high enantioselectivity (up to 99% ee). nih.govnih.gov
Palladium / (S,S)-Trost Ligand N-AllylationN-(2,6-disubstituted-phenyl)sulfonamidesAtroposelective synthesis of N-C axially chiral sulfonamides. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Methoxyphenyl Ethanesulfonamide and Its Analogues

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. For N-aryl sulfonamides, this technique is crucial for understanding the geometry around the sulfonamide core and the relative orientation of the aromatic and alkyl moieties. iucr.orgnih.govresearchgate.netnih.gov

The crystal packing of sulfonamides is typically governed by a network of non-covalent interactions. A primary interaction in N-substituted sulfonamides is the hydrogen bond formed between the acidic N-H proton of one molecule and an oxygen atom of the sulfonyl group (S=O) of a neighboring molecule. researchgate.netnih.govresearchgate.net This N-H···O interaction is a robust and frequently observed motif that often directs the formation of chains or dimers in the crystal lattice. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.net By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, regions involved in different types of contacts are highlighted. Red spots on the dnorm surface indicate close intermolecular contacts, typically corresponding to hydrogen bonds. nih.gov

For N-(3-methoxyphenyl)ethanesulfonamide, a Hirshfeld analysis would allow for the deconvolution of the crystal packing into contributions from different interaction types. The associated 2D fingerprint plots provide a quantitative summary, showing the percentage contribution of H···H, O···H/H···O, C···H/H···C, and other contacts to the total surface area. nih.govnih.gov In related sulfonamides, H···H contacts often make up the largest percentage, but the O···H contacts corresponding to N-H···O hydrogen bonds are the most significant directional interactions governing the supramolecular assembly. nih.gov This analysis provides a holistic view of how individual molecules assemble into a stable, ordered, three-dimensional structure.

Solution-State Structural Assessment through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C, revealing details about the molecular skeleton and the connectivity of atoms. amazonaws.comrsc.org

A ¹H NMR spectrum of this compound would provide a wealth of information. The number of signals would correspond to the number of chemically non-equivalent protons in the molecule.

Aromatic Protons : The protons on the 3-methoxyphenyl (B12655295) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicity) would be determined by their position relative to the sulfonamide and methoxy (B1213986) substituents. The coupling constants (J-values) between adjacent protons would confirm their substitution pattern on the ring. rsc.org

Sulfonamide Proton (N-H) : The proton on the nitrogen atom would likely appear as a broad singlet, with a chemical shift that can be concentration and solvent-dependent. In DMSO-d6, this proton in related sulfonamides appears significantly downfield (δ ~10-12 ppm). rsc.orguark.edu

Methoxy Protons (-OCH₃) : The three equivalent protons of the methoxy group would give rise to a sharp singlet, typically in the range of δ 3.7-3.9 ppm. rsc.orgrsc.org

Ethyl Protons (-CH₂CH₃) : The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other, a classic ethyl pattern.

The integration of each signal would be proportional to the number of protons it represents, confirming the assignments.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on typical chemical shift values for similar functional groups. Experimental data is not available.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N-H (Sulfonamide)Variable (e.g., 9-11 in DMSO-d6)Singlet (broad)1H
Aromatic H~6.7 - 7.3Multiplets4H
-OCH₃ (Methoxy)~3.8Singlet3H
-CH₂- (Ethyl)~3.1Quartet (q)2H
-CH₃ (Ethyl)~1.3Triplet (t)3H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically unique carbon atom gives a distinct signal.

Aromatic Carbons : The six carbons of the 3-methoxyphenyl ring would show signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C-O) would be the most downfield in this region, while the carbon attached to the nitrogen (C-N) would also be significantly affected. rsc.orgrsc.org

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group typically appears around δ 55-56 ppm. rsc.orgrsc.org

Ethyl Carbons (-CH₂CH₃) : The methylene (-CH₂) carbon would appear further downfield than the methyl (-CH₃) carbon due to its proximity to the electron-withdrawing sulfonyl group.

A complete analysis would involve assigning each peak to a specific carbon atom in the this compound structure, providing definitive characterization of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shift values for similar functional groups. Experimental data is not available.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-O~160
Aromatic C-N~140
Other Aromatic C-H & C-C~110 - 130
-OCH₃ (Methoxy)~55
-CH₂- (Ethyl)~45
-CH₃ (Ethyl)~15

Compound Names Table

Table 3: List of Chemical Compounds Mentioned

Compound Name

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

Detailed analysis in this section would require experimental 2D NMR data (COSY, HSQC, HMBC) for this compound, which is not currently available in the public domain.

A comprehensive structural elucidation of this compound would heavily rely on two-dimensional NMR spectroscopy. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the molecular structure.

A hypothetical COSY spectrum would reveal the ¹H-¹H coupling networks within the molecule. For instance, it would show correlations between the protons of the ethyl group and the neighboring protons on the aromatic ring, confirming their proximity.

An HSQC spectrum would provide direct one-bond ¹H-¹³C correlations. This would allow for the direct assignment of protons to their attached carbon atoms. For example, the protons of the methoxy group would show a correlation to the methoxy carbon signal.

The HMBC spectrum is crucial for identifying long-range (two- and three-bond) ¹H-¹³C correlations. This technique would be instrumental in connecting the different fragments of the molecule. For example, HMBC correlations would be expected from the protons of the ethyl group to the sulfur-bearing carbon of the ethanesulfonamide (B75362) moiety, and from the aromatic protons to the carbons of the methoxyphenyl ring, as well as to the sulfonamide nitrogen-bearing carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Detailed analysis in this section would require experimental IR and Raman spectra with peak tables for this compound, which are not currently available in the public domain.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, would provide valuable information about the functional groups present in this compound and offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrational modes would include:

N-H stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups would be observed below 3000 cm⁻¹.

S=O stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) would be prominent in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group would exhibit a characteristic C-O stretching band.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations, such as the S=O symmetric stretch and the aromatic ring breathing modes, are often strong in the Raman spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Detailed analysis in this section would require an experimental mass spectrum and tandem mass spectrometry (MS/MS) data for this compound, which are not currently available in the public domain.

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways, which aids in structural confirmation.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the confirmation of the molecular formula, C₉H₁₃NO₃S.

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation patterns. Based on the structure of this compound, some expected fragmentation pathways would include:

Cleavage of the S-N bond: This would be a common fragmentation pathway for sulfonamides, leading to the formation of ions corresponding to the ethanesulfonyl and the 3-methoxyphenylamine moieties.

Loss of SO₂: Extrusion of sulfur dioxide is a characteristic fragmentation for sulfonamides.

Fragmentation of the ethyl group: Loss of an ethyl radical or ethylene (B1197577) from the ethanesulfonyl group.

Cleavage within the methoxyphenyl group: Loss of a methyl radical or formaldehyde (B43269) from the methoxy group.

A detailed analysis of the fragment ions and their relative abundances would provide a fragmentation map that is unique to the structure of this compound.

Computational and Theoretical Investigations of N 3 Methoxyphenyl Ethanesulfonamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules with a high degree of accuracy. researchgate.netnih.govmdpi.com For N-(3-methoxyphenyl)ethanesulfonamide, DFT calculations offer a detailed understanding of its fundamental characteristics.

The first step in the computational analysis of this compound involves the optimization of its molecular geometry to determine the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net This process identifies the global minimum on the potential energy surface, which corresponds to the most probable conformation of the molecule in the gas phase. The conformational landscape of this compound is explored by rotating the single bonds, particularly around the sulfonamide linkage and the methoxy (B1213986) group on the phenyl ring. This analysis reveals various possible conformers and their relative energies, providing insights into the molecule's flexibility.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar sulfonamide compounds calculated using DFT methods, as specific experimental or calculated data for this compound is not readily available.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.78
S-N1.65
N-C (phenyl)1.42
C-O (methoxy)1.37C-O-C118.0
S-O1.45O-S-O120.0
C-S-N107.0
S-N-C122.0
C-S-N-C

The electronic properties of this compound are critical for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.govwikipedia.orgyoutube.com The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. mdpi.comyoutube.com For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is often centered around the electron-withdrawing sulfonamide group. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. researchgate.netnih.govresearchgate.netwolfram.comuni-muenchen.de In the MEP map of this compound, negative potential regions (typically colored red) are observed around the electronegative oxygen atoms of the sulfonamide and methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (colored blue) are found around the hydrogen atoms, particularly the N-H proton of the sulfonamide group, highlighting potential sites for nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical values for similar sulfonamide compounds calculated using DFT methods.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

DFT calculations are also employed to predict the spectroscopic properties of this compound, which can be compared with experimental data for validation.

Vibrational Frequencies: The theoretical vibrational spectrum (FT-IR) can be calculated to identify the characteristic vibrational modes of the molecule. researchgate.netnih.govresearchgate.netscirp.org For this compound, key vibrational frequencies include the N-H stretch, S=O symmetric and asymmetric stretches, and various aromatic C-H and C-C stretching modes.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. researchgate.netniscpr.res.inrsc.orgbiointerfaceresearch.comnih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are typically π-π* transitions within the aromatic ring.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the 1H and 13C NMR chemical shifts. nih.govaps.orgyoutube.commdpi.comnih.gov These predicted shifts can aid in the structural elucidation and confirmation of the compound.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative data based on typical values for similar sulfonamide compounds calculated using DFT methods.

Spectroscopic DataPredicted Value
Vibrational Frequencies (cm⁻¹)
N-H stretch~3300
S=O asymmetric stretch~1350
S=O symmetric stretch~1160
UV-Vis (nm)
λmax~275
NMR Chemical Shifts (ppm)
N-H proton~8.5
Aromatic protons6.8 - 7.3
Methoxy protons~3.8

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Mechanisms

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, including its interactions with other molecules and its conformational flexibility in different environments. nih.gov

MD simulations are instrumental in studying how this compound might interact with a biological target, such as a protein receptor. nih.govnih.govresearchgate.netfrontiersin.org By placing the molecule in the active site of a receptor, the simulation can track the trajectory of the ligand and receptor atoms over time. This allows for the analysis of the stability of the ligand-receptor complex, the identification of key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the calculation of binding free energies. biointerfaceresearch.com

MD simulations can also be used to explore the conformational flexibility of this compound in a solvent, providing a more realistic representation of its behavior in a biological or chemical system. nih.gov These simulations can reveal how the presence of solvent molecules, such as water, influences the conformational preferences of the molecule and the dynamics of its flexible regions. The analysis of the simulation trajectory can provide information on the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions, offering a quantitative measure of the molecule's flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR studies are instrumental in predicting their potential therapeutic effects and guiding the synthesis of new derivatives with enhanced activity. nih.gov

The process involves calculating a variety of molecular descriptors for each compound in a dataset. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. A statistical model is then constructed to relate these descriptors to the observed biological activity. The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. nih.gov

For a hypothetical series of N-(aryl)ethanesulfonamide derivatives, a QSAR model might utilize descriptors such as those shown in the table below to predict an activity, for instance, inhibitory concentration (pIC50).

Table 1: Example of Molecular Descriptors Used in QSAR Analysis This table is illustrative and represents the type of data used in a QSAR study.

Descriptor Description Typical Value Range for Drug-like Molecules
LogP Octanol-water partition coefficient -2.0 to 6.5
TPSA Topological Polar Surface Area 20 to 130 Ų
MW Molecular Weight 150 to 500 g/mol
HBD Hydrogen Bond Donors 0 to 5
HBA Hydrogen Bond Acceptors 0 to 10

| RotB | Number of Rotatable Bonds | 0 to 15 |

A resulting QSAR equation might take a linear form, such as: pIC50 = β₀ + β₁(LogP) - β₂(TPSA) + β₃(HBA)

This equation would allow researchers to predict the biological activity of newly designed molecules based on their calculated descriptor values, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive animal testing. nih.gov

Analysis of Intermolecular and Intramolecular Energy Contributions

The stability, conformation, and interaction of this compound are governed by a complex interplay of intermolecular and intramolecular forces. Computational chemistry provides powerful tools to dissect and quantify these energy contributions.

Binding Energies: In the context of drug design, understanding the binding energy between this compound (as a ligand) and a biological target (like an enzyme or receptor) is crucial. This energy quantifies the strength of the interaction. It is the net result of various contributions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. Molecular docking and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate these energies and predict the most stable binding pose.

Lattice Energies: For the compound in its solid, crystalline state, lattice energy is a key parameter. It is defined as the energy required to separate one mole of the ionic solid into its constituent gaseous ions. libretexts.orgkhanacademy.org A high lattice energy indicates strong intermolecular forces within the crystal, which often correlates with high melting points and low solubility. libretexts.org The Born-Haber cycle, an application of Hess's Law, is a thermochemical approach that can be used to calculate lattice energy indirectly from other experimental quantities like enthalpy of formation and ionization energies. lumenlearning.comyoutube.com

Computational methods can calculate these energies by simulating the crystal lattice and summing the interaction energies between a central molecule and all its neighbors.

Table 2: Components of Interaction Energy for this compound This table illustrates the typical energy components calculated in a computational analysis of molecular interactions.

Energy Contribution Description
Electrostatic Energy Energy from the interaction of permanent charges, dipoles, and multipoles.
van der Waals Energy Includes dispersion forces (attractive) and exchange-repulsion forces (repulsive).
Hydrogen Bonding Energy A specific, strong type of electrostatic and orbital interaction involving a hydrogen atom bonded to an electronegative atom.
Solvation Energy The energy change associated with dissolving the compound in a solvent.

| Torsional Strain | Intramolecular energy associated with the rotation around single bonds. |

Analysis of these components provides a detailed picture of the forces that dictate the molecule's behavior in different environments, from a crystal lattice to the active site of a protein.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wavefunctions from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This analysis is particularly valuable for understanding the electronic structure of this compound, including charge distribution and intramolecular interactions.

NBO analysis examines the delocalization of electron density from filled "Lewis-type" orbitals (donors, such as bonds or lone pairs) to empty "non-Lewis-type" orbitals (acceptors, such as antibonding orbitals). wikipedia.org The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each delocalization. scirp.org A larger E(2) value indicates a stronger interaction and more significant charge transfer. niscair.res.in

For this compound, key interactions would include:

Delocalization from the lone pairs of the sulfonyl oxygen atoms and the nitrogen atom.

Interactions between the π-orbitals of the methoxyphenyl ring and adjacent σ* or π* orbitals.

Hyperconjugative effects involving C-H and C-C bonds.

Table 3: Hypothetical NBO Donor-Acceptor Interactions for this compound This table presents a representative output of an NBO analysis, showing key intramolecular interactions. E(2) is the stabilization energy.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) N σ* (S-O1) 5.2 Lone Pair → Antibond
LP (1) N σ* (S-O2) 5.1 Lone Pair → Antibond
π (C1-C2) π* (C3-C4) 18.5 π → π* (Aromatic ring delocalization)
LP (2) O(methoxy) π* (C2-C3) 6.8 Lone Pair → π* (Resonance with ring)

This detailed electronic analysis provides fundamental insights into the nature of the chemical bonds and the distribution of electron density within the molecule, which are foundational to understanding its chemical behavior. reddit.com

Reactivity and Mechanistic Studies of N 3 Methoxyphenyl Ethanesulfonamide Analogues

Elucidation of Structure-Activity Relationships (SAR) within the Ethanesulfonamide (B75362) Class

The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical structures translate into biological activity. For the ethanesulfonamide class of compounds, this involves systematically modifying the molecular scaffold and observing the resultant effects on biological targets.

The affinity and selectivity of a compound for its biological target are critically influenced by its structural features. Modifications to the core structure of an ethanesulfonamide can drastically alter its binding properties. For instance, the specific compound N-(3-methoxyphenyl)ethanesulfonamide, also identified as NSC243928, has been shown to selectively bind to Lymphocyte Antigen 6K (LY6K), a protein linked to poor survival outcomes in several cancers. nih.govnih.gov

In a surface plasmon resonance assay, NSC243928 demonstrated direct binding to both the full-length and mature forms of the LY6K protein. nih.gov Crucially, it did not exhibit binding to other related LY6 family proteins, such as LY6D and LY6E. nih.govnih.gov This highlights the high degree of selectivity conferred by its specific chemical structure. The methoxy (B1213986) group on the phenyl ring and the ethanesulfonamide moiety are key determinants of this specific interaction.

General SAR studies on other classes of sulfonamides further underscore the importance of specific functional groups. For example, in a series of 2-phenylethenesulfonamide (B13091328) derivatives developed as endothelin-A receptor antagonists, modifications to the alkoxy group on the core pyrimidine (B1678525) ring and substitutions on the phenyl ring of the sulfonamide group were shown to be well-tolerated, maintaining high binding affinity. nih.gov This illustrates a common principle in medicinal chemistry: even small changes, such as the position or nature of a substituent on a phenyl ring, can significantly impact how a molecule fits into a protein's binding pocket, thereby governing its affinity and selectivity.

Binding Selectivity of NSC243928 Against LY6 Family Proteins
CompoundTarget ProteinBinding ObservedSource
NSC243928LY6K (full-length)Yes nih.gov
NSC243928LY6K (mature form)Yes nih.gov
NSC243928LY6DNo nih.govnih.gov
NSC243928LY6ENo nih.govnih.gov

The molecular features of ethanesulfonamide analogues are directly correlated with their mechanistic outcomes. The sulfonamide functional group (R-SO₂-NH-R') is a key structural motif present in a wide array of pharmaceuticals and is known for its ability to form strong hydrogen bonds, which are crucial for protein-ligand interactions. mdpi.comnih.gov

In the case of this compound, the methoxyphenyl group is a significant feature. This moiety is structurally related to the trimethoxyphenyl (TMP) group, which is a well-established pharmacophore for compounds that bind to the colchicine (B1669291) site on tubulin. nih.gov Tubulin inhibitors that bind to this site typically disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov The presence of the methoxyphenyl group in this compound strongly suggests a similar mechanistic outcome, namely the inhibition of tubulin dynamics. The specific positioning of the methoxy group (meta position) influences the electronic distribution and conformation of the phenyl ring, which in turn dictates its interaction with the hydrophobic and hydrophilic regions of the target binding site.

Mechanistic Probes of Cellular and Biochemical Pathways by Ethanesulfonamide Derivatives

Ethanesulfonamide derivatives serve as valuable chemical probes to investigate complex cellular processes. Their ability to interact with specific biological targets allows for the detailed study of pathways involved in cell division and proliferation.

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential for various cellular functions, including cell division, motility, and intracellular transport. youtube.com The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is a critical target for anticancer agents. youtube.com

Compounds containing sulfonamide and methoxyphenyl moieties have been reported to function as inhibitors of tubulin polymerization. mdpi.com These agents often act by binding to tubulin dimers, preventing their incorporation into microtubules and thereby shifting the dynamic equilibrium toward depolymerization. This disruption of microtubule dynamics is a potent mechanism for inducing cancer cell death. For example, certain sulfonamide hybrids have been shown to significantly inhibit tubulin assembly, with IC₅₀ values in the low micromolar range. mdpi.com

A direct consequence of disrupting microtubule dynamics is the perturbation of the cell cycle. During mitosis, microtubules form the mitotic spindle, a complex apparatus responsible for segregating chromosomes into daughter cells. youtube.com When microtubule polymerization is inhibited by agents like ethanesulfonamide derivatives, the formation of a functional mitotic spindle is compromised. nih.gov

This failure leads to the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle, typically at the G2/M phase, to prevent chromosomal missegregation. mdpi.comnih.gov Prolonged arrest at this checkpoint can ultimately trigger apoptosis, or programmed cell death. Numerous studies have demonstrated that compounds which inhibit tubulin polymerization potently induce cell cycle arrest at the G2/M phase in cancer cell lines. mdpi.com

Detailed investigations have identified specific protein targets for this compound (NSC243928) and related compounds. As previously mentioned, NSC243928 was identified as a first-in-class small molecule that directly and selectively binds to LY6K. nih.govnih.gov This interaction was shown to inhibit the growth of cancer cells that express LY6K, validating LY6K as a pharmacological target. nih.gov

In addition to LY6K, a primary mechanism for compounds with a methoxyphenyl moiety is the interaction with tubulin. There are several distinct binding sites on the tubulin dimer, with the colchicine, vinca, and taxane (B156437) sites being the most well-characterized. nih.gov Tubulin inhibitors bearing a trimethoxyphenyl (TMP) or a related methoxyphenyl group typically interact with the colchicine binding site, which is located on β-tubulin at the interface between the α- and β-tubulin subunits. nih.govmdpi.com Binding at this site introduces a conformational constraint that prevents the tubulin dimer from adopting the straight conformation necessary for polymerization into a microtubule protofilament. youtube.com This inhibitory action makes the colchicine binding site a key target for the development of antimitotic agents.

Summary of Protein-Ligand Interactions for this compound and Analogues
Compound Class/ExampleProtein TargetSpecific Binding SiteMechanistic OutcomeSource
This compound (NSC243928)LY6KNot fully elucidatedInhibition of cancer cell growth nih.govnih.gov
Methoxyphenyl-containing sulfonamidesβ-TubulinColchicine binding site (putative)Inhibition of tubulin polymerization, G2/M cell cycle arrest nih.govmdpi.com

Biochemical Characterization of Enzyme Inhibition Mechanisms

Sulfonamide derivatives are a well-established class of compounds that exhibit a broad range of biological activities, including the inhibition of various enzymes. While specific studies on this compound are not extensively documented in publicly available literature, the inhibitory mechanisms of analogous sulfonamides have been characterized, providing insights into their potential biochemical interactions.

Research into compounds structurally related to this compound has revealed that the sulfonamide moiety is crucial for interacting with enzyme active sites. For instance, a study on (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids demonstrated their potential as urease inhibitors. One of the compounds in this series, 2-(N-(3-nitrophenyl)-N-(4-tert-butylphenylsulfonyl))aminoacetohydroxamic acid, was found to be a potent, reversible inhibitor of Helicobacter pylori urease, exhibiting a mixed inhibition mechanism. nih.gov This type of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

The inhibitory activity of sulfonamides is not limited to urease. A series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives were synthesized and evaluated for their inhibitory effects on urease and carbonic anhydrase. The results indicated that these compounds were effective inhibitors of both enzymes. For example, one derivative displayed an IC50 value of 1.90 ± 0.02 μM against the urease enzyme. nih.gov The specific substitutions on the aryl rings of the sulfonamide scaffold have been shown to significantly influence the inhibitory potency.

The following table summarizes the enzyme inhibition data for some representative sulfonamide analogues. This data highlights the potential for this class of compounds to act as enzyme inhibitors and underscores the importance of the structural features in determining their potency.

CompoundTarget EnzymeInhibition MechanismIC50 Value (µM)
2-(N-(3-nitrophenyl)-N-(4-tert-butylphenylsulfonyl))aminoacetohydroxamic acidH. pylori UreaseMixedNot specified
4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamideUreaseNot specified1.90 ± 0.02
4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamideCarbonic AnhydraseNot specifiedNot specified

Chemical Reactivity Profile and Degradation Pathways of the Sulfonamide Moiety

The chemical reactivity of the sulfonamide functional group is a critical aspect that influences the stability and degradation of compounds like this compound. The sulfonamide bond (SO₂-NH) is generally stable, but it can undergo degradation under certain conditions, primarily through hydrolysis and photodegradation.

Hydrolysis: The hydrolysis of sulfonamides typically involves the cleavage of the sulfur-nitrogen (S-N) bond. This process can be influenced by pH. For example, the electrochemical mono- and di-deethylation of N,N-diethylbenzenesulfonamide has been studied as a model for the metabolic degradation of sulfonamide-containing drugs. These reactions can be influenced by the solvent system and the presence of water. mdpi.com

Photodegradation: Sulfonamides are also susceptible to degradation upon exposure to light. The photodegradation of various sulfonamide-based antimicrobial compounds has been investigated, revealing that the process often follows pseudo-first-order kinetics. The degradation pathways can be complex and may involve reactions such as hydroxylation, desulfonation, and cleavage of the sulfonamide bond. The specific degradation products can vary depending on the structure of the sulfonamide and the reaction conditions.

The table below provides a summary of the degradation studies on different sulfonamide compounds, illustrating the types of degradation and the conditions under which they occur.

CompoundDegradation TypeConditionsKey Findings
N,N-diethylbenzenesulfonamideElectrochemicalBatch and flow electrolysisLeads to mono- and di-deethylated products, mimicking metabolic pathways. mdpi.com
Various sulfonamidesPhotodegradationUV irradiation with various oxidantsDegradation follows pseudo-first-order kinetics.

Role of N 3 Methoxyphenyl Ethanesulfonamide in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Key Synthetic Intermediate or Building Block

While specific literature detailing the extensive use of N-(3-methoxyphenyl)ethanesulfonamide as a synthetic intermediate is not abundant, the broader class of N-arylsulfonamides, to which it belongs, is widely recognized for its utility in organic synthesis. These compounds serve as valuable building blocks for the construction of more complex molecular architectures with diverse biological activities.

The reactivity of the sulfonamide nitrogen and the potential for functionalization of the aromatic ring and the ethyl group provide multiple avenues for synthetic transformations. For instance, the acidic nature of the N-H proton in the sulfonamide moiety allows for facile N-alkylation or N-arylation reactions, enabling the introduction of various substituents to modulate the compound's properties. Furthermore, the methoxyphenyl group can undergo electrophilic substitution reactions, offering another site for structural elaboration.

Research on related ethanesulfonamide (B75362) derivatives has demonstrated their successful incorporation into novel therapeutic agents. For example, a series of 2-phenylethanesulfonamide (B1266341) derivatives have been developed as orally active endothelin-A (ET-A) receptor antagonists. nih.govwhiterose.ac.uk In these studies, modifications to both the pyrimidine (B1678525) core and the ethanesulfonamide portion of the molecule were explored to optimize binding affinity and selectivity. nih.govwhiterose.ac.uk This highlights the potential of the ethanesulfonamide scaffold, and by extension this compound, as a key component in the synthesis of biologically active compounds.

The synthesis of various sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an appropriate amine. acs.orgnih.gov In a similar vein, this compound can be prepared and subsequently utilized as a precursor for further synthetic modifications, leading to the generation of libraries of novel compounds for biological screening.

Application in Scaffold Design for Novel Chemical Entities

The sulfonamide functional group is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic a peptide bond and participate in hydrogen bonding interactions with biological targets. tandfonline.com This makes sulfonamide-containing molecules, including this compound, attractive core structures for the design of novel chemical entities with therapeutic potential.

The methoxyphenyl sulfonamide scaffold has been successfully employed in the design of inhibitors for various enzymes. For instance, a series of sulfonamide methoxypyridine derivatives were synthesized as potent PI3K/mTOR dual inhibitors, demonstrating the utility of this scaffold in developing anticancer agents. nih.gov The design strategy often involves a "scaffold hopping" approach, where a known pharmacophore is replaced with a structurally different but functionally equivalent group to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

The structural features of this compound, with its distinct aromatic and aliphatic components connected by the sulfonamide linker, provide a versatile framework for the design of new molecules. The 3-methoxy substitution on the phenyl ring can influence the molecule's conformation and electronic properties, which can be fine-tuned to achieve desired interactions with a biological target.

Studies on other methoxyphenyl sulfonamide derivatives have revealed potent cytotoxic compounds, particularly against human breast adenocarcinoma cells. mdpi.com These findings underscore the potential of the N-(methoxyphenyl)sulfonamide scaffold in the discovery of new anticancer agents. The modular nature of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR) and optimize biological activity.

Table 1: Examples of Biologically Active Scaffolds Containing Methoxyphenyl Sulfonamide Moieties

Scaffold TypeTarget/ActivityReference
Sulfonamide MethoxypyridinePI3K/mTOR Inhibition nih.gov
N-(methoxyphenyl) methoxybenzenesulphonamidesCytotoxic Agents mdpi.com
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide12-Lipoxygenase Inhibition nih.gov

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for elucidating the function of biological systems. The sulfonamide scaffold has been incorporated into the design of fluorescent probes for various applications. While there are no specific reports on this compound as a chemical probe, the general principles of probe design suggest its potential in this area.

The development of fluorescent probes often involves conjugating a fluorophore to a recognition element that selectively interacts with a target of interest. The this compound structure could serve as a recognition element or be modified to incorporate a fluorophore. For example, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent imaging probes for tumors. mdpi.com These probes demonstrated low cytotoxicity and were effectively taken up by cancer cells, enabling fluorescent imaging. mdpi.com

Furthermore, a structure-based design approach has been used to develop a sulfonamide probe for the fluorescence anisotropy detection of zinc, utilizing a carbonic anhydrase-based biosensor. acs.org This demonstrates the utility of the sulfonamide group in creating sensitive and selective detection systems. The synthesis of bis-sulfonyl-BODIPY fluorescent probes for tumor cell imaging further highlights the versatility of the sulfonamide moiety in developing advanced imaging agents. nih.gov

The methoxy (B1213986) group on the phenyl ring of this compound could also be exploited in probe design, as it can influence the photophysical properties of an attached fluorophore or serve as a handle for further chemical modification.

Exploration in Coordination Chemistry as a Ligand (e.g., Schiff Base Chelators)

The sulfonamide group, particularly when part of a larger molecule with other potential donor atoms, can act as a ligand in coordination chemistry. A common strategy involves the derivatization of sulfonamides to form Schiff bases, which are excellent chelating agents for a variety of metal ions.

Numerous studies have reported the synthesis of Schiff bases derived from sulfonamides and their subsequent complexation with transition metals. nih.govnih.govtandfonline.comtandfonline.com These Schiff base ligands are typically formed through the condensation of a primary amine-containing sulfonamide with an aldehyde or ketone. While this compound itself does not possess a primary amine for direct Schiff base formation, it can be synthetically modified to introduce such a group, or the sulfonamide nitrogen itself could potentially participate in coordination under certain conditions.

The resulting metal complexes often exhibit interesting biological properties, including antibacterial, antifungal, and anticancer activities. nih.govtandfonline.com The coordination of the metal ion to the sulfonamide-derived ligand can enhance the biological activity compared to the free ligand. The geometry and electronic properties of the metal complexes can be tuned by varying the metal ion and the structure of the Schiff base ligand.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)ethanesulfonamide, and how can reaction yields be improved?

  • Methodological Answer: The compound can be synthesized via sulfonylation of 3-methoxyaniline with ethanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity. Yields typically range from 58–91% depending on reaction optimization, as seen in analogous sulfonamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm structural integrity (e.g., methoxy singlet at ~3.8 ppm, sulfonamide protons at ~7.0–7.5 ppm).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 229.08) and detects impurities.
  • FTIR : Identifies functional groups (S=O stretching at 1150–1350 cm1^{-1}, N–H bending at ~1550 cm1^{-1}).
    • Cross-referencing with XRD data (e.g., bond angles in sulfonamide derivatives) ensures crystallinity .

Q. How does the methoxy group influence the compound’s solubility and reactivity?

  • Methodological Answer: The 3-methoxy substituent enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) via electron-donating effects. It directs electrophilic substitution reactions (e.g., nitration) to the para position relative to the methoxy group. Reactivity studies should monitor pH stability, as sulfonamides hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer: Discrepancies in IC50_{50} values (e.g., BET inhibition vs. TRPV1 antagonism) may arise from assay conditions (e.g., cell line variability, ligand concentration). Use orthogonal assays:

  • SPR/BLI : Validate binding kinetics to targets like BET bromodomains.
  • Autoradiography : For receptor localization studies (e.g., carbon-11 labeled analogs in TRPV1 research) .
    • Meta-analyses of published IC50_{50} data (e.g., McDaniel et al., 2017) contextualize potency variations .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

  • Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in BET bromodomains (e.g., BRD4 BD1). Focus on key interactions: sulfonamide oxygen with Asn140, methoxy group with Tyr96.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Prioritize analogs with lower RMSD values (<2 Å) .

Q. What in vitro/in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer:

  • In Vitro : HepG2 cells for metabolic stability (CYP450 isoforms); Caco-2 monolayers for permeability (Papp >1×106^{-6} cm/s indicates oral bioavailability).
  • In Vivo : Rodent models (Sprague-Dawley rats) assess plasma half-life (t1/2_{1/2}) and tissue distribution. Toxicity screening includes Ames test (mutagenicity) and hERG assay (cardiotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.